molecular formula C21H23NO3 B2361650 Ethyl 2-((phenylcyclopentyl)carbonylamino)benzoate CAS No. 1024244-53-8

Ethyl 2-((phenylcyclopentyl)carbonylamino)benzoate

Cat. No.: B2361650
CAS No.: 1024244-53-8
M. Wt: 337.419
InChI Key: JXNGPXDPXIMAJF-UHFFFAOYSA-N
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Description

Ethyl 2-((phenylcyclopentyl)carbonylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a phenylcyclopentylcarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((phenylcyclopentyl)carbonylamino)benzoate typically involves the esterification of 2-aminobenzoic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The phenylcyclopentylcarbonyl group is introduced through a subsequent acylation reaction using phenylcyclopentanone and a suitable acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((phenylcyclopentyl)carbonylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 2-((phenylcyclopentyl)carbonylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((phenylcyclopentyl)carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the phenylcyclopentylcarbonylamino group.

    Methyl benzoate: Another ester with a methyl group instead of an ethyl group.

    Phenylcyclopentylamine: A compound with a similar phenylcyclopentyl structure but lacking the ester and benzoate moieties.

Uniqueness

Ethyl 2-((phenylcyclopentyl)carbonylamino)benzoate is unique due to its combination of structural features, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-((phenylcyclopentyl)carbonylamino)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C22H25NO3. Its structure features a benzoate ester functional group linked to a phenylcyclopentyl carbonylamino moiety, which contributes to its unique biological properties.

The biological activity of this compound primarily involves interaction with specific molecular targets, including:

  • Protein Phosphatases : The compound has been shown to inhibit protein phosphatases, which are crucial for various cellular signaling pathways. This inhibition can lead to altered gene expression and cellular responses.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar properties .

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting the potential for this compound in developing new antibiotics .

Anti-inflammatory Effects

Research into similar benzoate derivatives has revealed potential anti-inflammatory properties. These compounds may modulate inflammatory responses by inhibiting specific signaling pathways, such as those involving cytokines like interleukin-6 (IL-6) .

Case Studies and Research Findings

  • In vitro Studies : A study investigating the effects of related benzoate compounds on cell lines showed that they could significantly reduce cell proliferation in cancer models. This suggests potential anticancer activity for this compound .
  • Animal Models : In vivo studies using murine models demonstrated that derivatives of this compound could reduce inflammation and pain associated with arthritis. These findings support further investigation into its therapeutic applications in inflammatory diseases .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has identified key structural features that enhance biological activity, including the importance of the phenylcyclopentyl group in modulating enzyme interactions and enhancing potency against microbial targets .

Data Table: Summary of Biological Activities

Activity Findings Reference
AntimicrobialEffective against various bacteria
Anti-inflammatoryModulates cytokine production
AnticancerReduces cell proliferation in cancer models
Enzyme inhibitionInhibits protein phosphatases

Properties

IUPAC Name

ethyl 2-[(1-phenylcyclopentanecarbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-25-19(23)17-12-6-7-13-18(17)22-20(24)21(14-8-9-15-21)16-10-4-3-5-11-16/h3-7,10-13H,2,8-9,14-15H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNGPXDPXIMAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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